methyl 5-[(1E)-3-(tert-butoxy)-3-oxoprop-1-en-1-yl]furan-3-carboxylate, E
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Overview
Description
Methyl 5-[(1E)-3-(tert-butoxy)-3-oxoprop-1-en-1-yl]furan-3-carboxylate is a chemical compound with the molecular formula C13H16O5 and a molecular weight of 252.27 g/mol . This compound is known for its unique structure, which includes a furan ring substituted with a tert-butoxy group and an enone moiety. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-[(1E)-3-(tert-butoxy)-3-oxoprop-1-en-1-yl]furan-3-carboxylate typically involves the reaction of furan-3-carboxylic acid with tert-butyl acetoacetate under basic conditions. The reaction proceeds through an esterification process followed by an aldol condensation to form the enone moiety .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-[(1E)-3-(tert-butoxy)-3-oxoprop-1-en-1-yl]furan-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The enone moiety can be oxidized to form diketones.
Reduction: The enone can be reduced to form saturated ketones or alcohols.
Substitution: The furan ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of diketones.
Reduction: Formation of saturated ketones or alcohols.
Substitution: Formation of brominated or nitrated furan derivatives.
Scientific Research Applications
Methyl 5-[(1E)-3-(tert-butoxy)-3-oxoprop-1-en-1-yl]furan-3-carboxylate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study enzyme-catalyzed reactions involving furan derivatives.
Medicine: Potential use in drug discovery and development due to its unique chemical structure.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 5-[(1E)-3-(tert-butoxy)-3-oxoprop-1-en-1-yl]furan-3-carboxylate involves its interaction with various molecular targets. The enone moiety can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins and other biomolecules, potentially altering their function .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-[(1E)-3-(tert-butoxy)-3-oxoprop-1-en-1-yl]pyridine-2-carboxylate: Similar structure but with a pyridine ring instead of a furan ring.
Methyl 5-[(1E)-3-(tert-butoxy)-3-oxoprop-1-en-1-yl]thiophene-2-carboxylate: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness
Methyl 5-[(1E)-3-(tert-butoxy)-3-oxoprop-1-en-1-yl]furan-3-carboxylate is unique due to its furan ring, which imparts different electronic and steric properties compared to pyridine and thiophene analogs. This uniqueness can influence its reactivity and interactions in various chemical and biological systems .
Properties
IUPAC Name |
methyl 5-[(E)-3-[(2-methylpropan-2-yl)oxy]-3-oxoprop-1-enyl]furan-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O5/c1-13(2,3)18-11(14)6-5-10-7-9(8-17-10)12(15)16-4/h5-8H,1-4H3/b6-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMTLOAJQWMFBCE-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C=CC1=CC(=CO1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)/C=C/C1=CC(=CO1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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